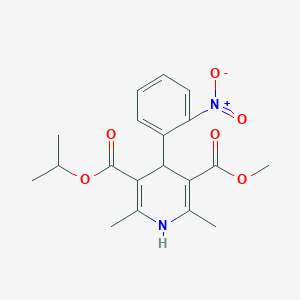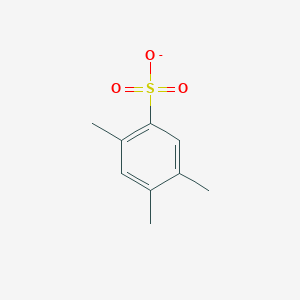![molecular formula C17H18N2O3S B280708 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
作用機序
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one selectively binds to the α7 nAChR, which is primarily expressed in the brain and plays a crucial role in cognitive function and memory. Activation of the α7 nAChR leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects
Activation of the α7 nAChR by this compound has been shown to increase the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one has several advantages for lab experiments, including its selectivity for the α7 nAChR, which allows for more precise targeting of specific neurological pathways. However, there are also limitations to its use, such as the potential for off-target effects and the need for further testing to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one, including exploring its potential therapeutic applications in other neurological disorders such as depression and anxiety. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans. Finally, research on the development of novel α7 nAChR agonists with improved pharmacokinetic properties and safety profiles is also needed.
Conclusion
In conclusion, this compound is a selective agonist of the α7 nAChR with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the release of neurotransmitters involved in learning and memory processes, and it has been found to have neuroprotective effects. While there are advantages and limitations to its use in lab experiments, further research is needed to explore its full potential in humans and to develop novel α7 nAChR agonists with improved pharmacokinetic properties and safety profiles.
合成法
The synthesis of 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one involves several steps, starting with the reaction of 2-methyl-6-nitrobenzo[cd]indol-2(1H)-one with piperidine to form 1-methyl-6-nitrobenzo[cd]indol-2(1H)-one. This intermediate is then reduced to 1-methyl-6-aminobenzo[cd]indol-2(1H)-one, followed by the reaction with piperidine-1-sulfonyl chloride to yield this compound. The final product is obtained after purification by recrystallization.
科学的研究の応用
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been found to have neuroprotective effects in Parkinson's disease models.
特性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-methyl-6-piperidin-1-ylsulfonylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C17H18N2O3S/c1-18-14-8-9-15(23(21,22)19-10-3-2-4-11-19)12-6-5-7-13(16(12)14)17(18)20/h5-9H,2-4,10-11H2,1H3 |
InChIキー |
SLBPKFCSAUXIQA-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O |
正規SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)



![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)




![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
